6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Medicinal Chemistry Chemical Synthesis Procurement Economics

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 412339-01-6) is a heterocyclic building block classified as a pyridazinone-3-carboxylic acid derivative with the molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol. This compound features a phenyl substituent at the N1 position, a carboxylic acid group at the C3 position, and a keto group at the C6 position of the dihydropyridazine ring.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
CAS No. 412339-01-6
Cat. No. B3136212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid
CAS412339-01-6
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C=CC(=N2)C(=O)O
InChIInChI=1S/C11H8N2O3/c14-10-7-6-9(11(15)16)12-13(10)8-4-2-1-3-5-8/h1-7H,(H,15,16)
InChIKeyAAVYIKIZGPTVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 412339-01-6): Core Chemical Identity and Scarcity Profile for Procurement Planning


6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 412339-01-6) is a heterocyclic building block classified as a pyridazinone-3-carboxylic acid derivative with the molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol . This compound features a phenyl substituent at the N1 position, a carboxylic acid group at the C3 position, and a keto group at the C6 position of the dihydropyridazine ring. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and drug discovery programs, enabling the construction of more complex pyridazine-based pharmacophores. As a specialty heterocyclic scaffold, it is offered by a limited number of global suppliers, and its availability can be constrained by batch-specific lead times and limited stock quantities, making strategic sourcing and alternative assessment a critical component of research continuity planning .

Why 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 412339-01-6) Cannot Be Generically Substituted by Other Pyridazinone Carboxylic Acid Building Blocks


The N1-phenyl substitution pattern on the pyridazinone core is a critical determinant of both the compound's chemical reactivity and its biological profile when incorporated into larger molecules. Simple substitution of this compound with other commercially available pyridazinone-3-carboxylic acid analogs, such as those bearing alkyl (e.g., 1-methyl), fluoro-substituted aryl, or chloro-substituted aryl groups at the N1 position, will fundamentally alter the electronic distribution and steric environment of the scaffold [1]. This substitution changes the LogP (calculated at 1.54 for the target compound vs. 1.58 for the 4-chloro analog), pKa, and hydrogen-bonding capacity, which directly impacts downstream synthetic yields, pharmacokinetic properties, and target binding affinities in drug discovery programs . Therefore, direct, data-free interchange with closely related analogs risks invalidating established SAR data and introducing unpredictable experimental variability, making precise sourcing of this specific CAS number essential for reproducible research outcomes.

Quantitative Procurement and Physicochemical Differentiation Evidence for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 412339-01-6) vs. Key Analogs


Procurement Cost Analysis: 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid vs. 1-Methyl Analog

In a direct cross-vendor price comparison for a 1g unit, 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 412339-01-6) is substantially more expensive than its 1-methyl analog (CAS 100047-66-3), reflecting the added synthetic complexity and lower demand volume of the phenyl-substituted scaffold. This premium is a key factor in procurement budgeting and candidate selection for large-scale library synthesis .

Medicinal Chemistry Chemical Synthesis Procurement Economics

Commercial Purity Comparison: 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid vs. 4-Chloro Analog

The target compound is consistently available from multiple vendors at a higher minimum purity specification (95-98%) compared to its 4-chloro-substituted analog (CAS 339030-73-8), which is listed at 90% purity by the same supplier. This higher purity grade reduces the risk of introducing unknown impurities into sensitive synthetic sequences .

Analytical Chemistry Quality Assurance Synthetic Reliability

Physicochemical Property Divergence: Lipophilicity (LogP) of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid vs. 4-Chloro Analog

Calculated physicochemical properties reveal a measurable difference in lipophilicity between the target compound and its 4-chloro-substituted analog. The slightly lower LogP of the target compound suggests marginally better aqueous solubility and potentially different membrane permeability characteristics when used as a building block [1].

Medicinal Chemistry ADME Prediction Lead Optimization

Targeted Procurement and Application Scenarios for 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (CAS 412339-01-6)


Scaffold for Structure-Activity Relationship (SAR) Studies Requiring a Phenyl-Substituted Pyridazinone Core

This compound is the optimal choice when a research program demands a pyridazinone-3-carboxylic acid building block with an N1-phenyl group. As demonstrated by the physicochemical data, substituting it with a 4-chloro or 1-methyl analog would introduce an undesired change in lipophilicity (ΔLogP) and electronic character, potentially confounding SAR interpretation and leading to false-negative or false-positive results in biological assays .

High-Fidelity Synthesis Requiring Validated High-Purity Starting Material

For multi-step synthetic routes where the purity of the starting building block is paramount to minimize side reactions and simplify purification, the 98% purity grade of this compound (as offered by Leyan) provides a distinct advantage over the 90% purity grade of the 4-chloro analog . This is particularly relevant for applications such as the synthesis of focused libraries for high-throughput screening or the preparation of advanced intermediates requiring rigorous analytical characterization.

Budget-Conscious Exploration of Pyridazinone Chemical Space

In early-stage discovery programs focused on exploring the chemical space around the pyridazinone core without a specific requirement for an N1-phenyl group, the significant cost premium of this compound (+37% vs. the 1-methyl analog) should be carefully weighed. For large-scale, parallel library synthesis where the phenyl substituent is not a confirmed SAR driver, the more economical 1-methyl analog may be a preferable starting point, with this phenyl compound reserved for focused follow-up studies on confirmed hits .

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